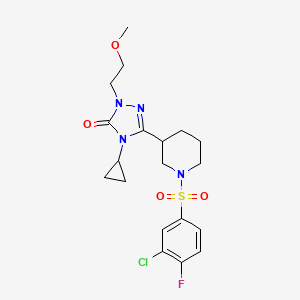

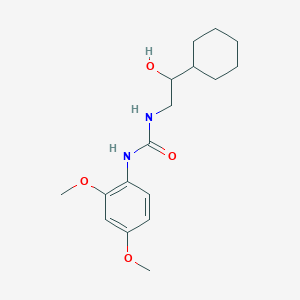

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives, similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, often involves the reaction of cyclohexane-1,2-dione with urea or its derivatives under various conditions. Studies show that products with ten-membered rings can be formed, highlighting the diversity in the synthesis outcomes based on different reactants and conditions used. These syntheses can lead to a range of derivatives, showcasing the versatility of urea-based compounds (Butler et al., 1981).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the planarity of the aryl moiety and the specific dihedral angles between different parts of the molecule. For instance, studies on similar compounds demonstrate the near-planar nature of the dimethoxyphenyl unit and the specific orientation of the urea moiety relative to the benzene ring, which is crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecule (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, contributing to the formation of complex structures and exhibiting unique properties. For example, the interaction of urea with cyclohexane dione derivatives can lead to the formation of colored products under acidic conditions, a property that can be leveraged in colorimetric assays (Butler et al., 1981).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding capabilities. The crystal structure analysis reveals the presence of short intramolecular and intermolecular hydrogen bonds, contributing to the stability and three-dimensional network formation in the solid state (Hyeong Choi et al., 2010).

Chemical Properties Analysis

The chemical behavior of urea derivatives is significantly influenced by the urea functional group and its surrounding structural context. Their reactivity in various chemical environments, such as in the presence of acids, bases, or other reactants, defines their utility in synthetic chemistry and potential applications in various fields. The intrinsic hydrogen bonding capability of the urea group also affects its chemical interactions and the formation of supramolecular structures (Butler et al., 1981).

科学的研究の応用

Mechanistic Studies in Chemistry

Research has explored the reaction mechanisms involving urea derivatives in the formation of compounds with significant chemical properties. For instance, the reaction of cyclohexane-1,2-dione with urea derivatives has been examined, revealing products with ten-membered rings. These reactions have implications for colorimetric procedures in determining urea concentrations, highlighting the chromophore's formation through protonation and water loss processes (Butler, Hussain, & Peet, 1981).

Catalyzed Synthesis

The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, exemplifies environmental-friendly methodologies with high yields and simple work-up procedures. This catalytic process, conducted in aqueous media, emphasizes the role of urea in facilitating efficient and greener synthesis routes (Ji-tai Li et al., 2012).

Novel Compound Synthesis

The generation of new classes of cyclic dipeptidyl ureas through specific reactions involving cyclohexyl or benzyl isocyanide has been documented. These compounds, characterized by their structure and bonding, contribute to expanding the diversity of urea derivatives with potential biochemical applications (Sañudo et al., 2006).

Corrosion Inhibition

Urea derivatives have also been investigated for their corrosion inhibition properties, especially for protecting metals in acidic environments. Research demonstrates the efficiency of triazinyl urea derivatives as corrosion inhibitors for mild steel, offering insights into their potential industrial applications (Mistry et al., 2011).

Acetylcholinesterase Inhibition

In medicinal chemistry, specific urea derivatives have been evaluated for their antiacetylcholinesterase activity. By optimizing the spacer length and substituents, researchers have developed compounds showing significant inhibitory activity, pointing towards therapeutic applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).

特性

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-22-13-8-9-14(16(10-13)23-2)19-17(21)18-11-15(20)12-6-4-3-5-7-12/h8-10,12,15,20H,3-7,11H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFLWXLCZFCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC(C2CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)